

Celgosivir in Combination with Direct-Acting Antivirals for HCV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celgosivir	
Cat. No.:	B15563195	Get Quote

A Note on the Available Data: Clinical trial data for the direct combination of **celgosivir** with modern direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) is not publicly available. **Celgosivir**'s development for HCV focused on its use in combination with the previous standard of care, pegylated interferon and ribavirin. Therefore, this guide provides a comparative overview of the **celgosivir** plus pegylated interferon and ribavirin regimen against current DAA-based therapies.

Introduction

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast sustained virologic response (SVR) rates exceeding 95% across various genotypes.[1][2] Historically, the standard of care involved a combination of pegylated interferon and ribavirin, a regimen associated with significant side effects and lower efficacy.[3][4][5][6] **Celgosivir**, a host-targeting antiviral, was investigated as an add-on to this interferon-based therapy with the aim of improving treatment outcomes. This guide provides a detailed comparison of the **celgosivir**-interferon regimen with modern DAA therapies, focusing on their mechanisms of action, clinical efficacy, and experimental protocols.

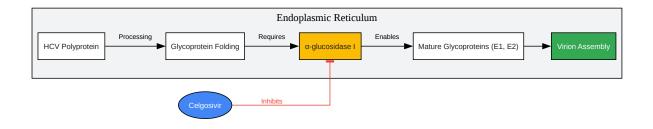
Mechanism of Action

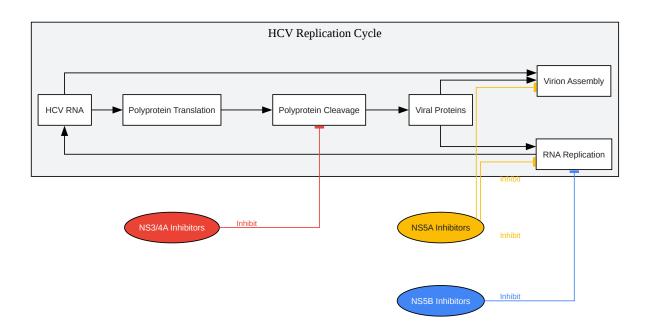
Celgosivir: A Host-Targeting Approach

Celgosivir is an oral prodrug of castanospermine, which acts as an inhibitor of the host enzyme α -glucosidase I.[7] This enzyme is crucial for the proper folding of viral glycoproteins,

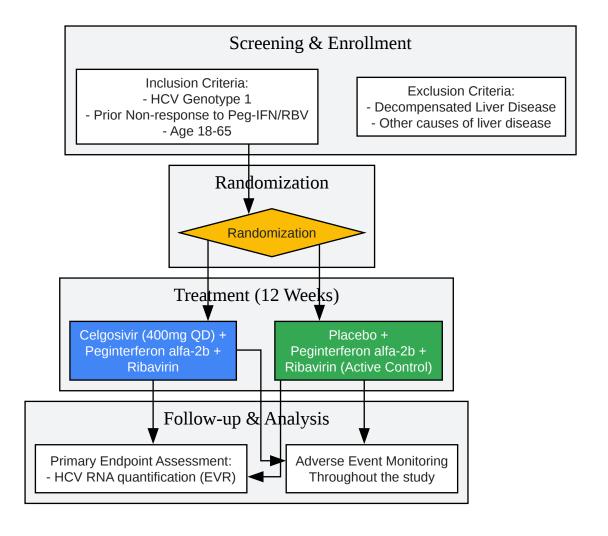


such as the HCV envelope proteins E1 and E2. By inhibiting α -glucosidase I, **celgosivir** disrupts the correct folding and maturation of these viral proteins, ultimately interfering with virion assembly and release.[7] This host-targeting mechanism offers a high barrier to resistance, as it acts on a cellular process rather than a viral enzyme.

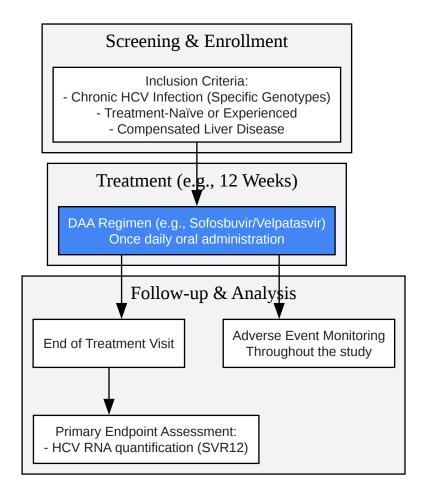












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- To cite this document: BenchChem. [Celgosivir in Combination with Direct-Acting Antivirals for HCV: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563195#celgosivir-in-combination-with-direct-acting-antivirals-for-hcv]

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